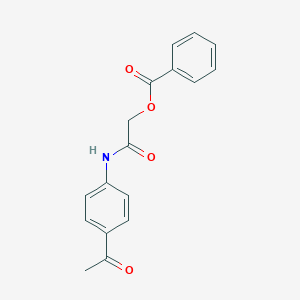
2-(4-Acetylanilino)-2-oxoethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetylanilino)-2-oxoethyl benzoate, commonly known as AOE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AOE is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C18H15NO4.
作用機序
The exact mechanism of action of AOE is not fully understood, but it is believed that AOE exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. AOE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. AOE has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
AOE has been shown to have several biochemical and physiological effects. AOE has been shown to have anti-inflammatory, analgesic, and antipyretic effects. AOE has also been shown to have antitumor and antibacterial effects. AOE has been shown to inhibit the growth of several types of cancer cells, including breast cancer cells, lung cancer cells, and prostate cancer cells. AOE has also been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the main advantages of using AOE in lab experiments is its low toxicity. AOE has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. Another advantage of using AOE in lab experiments is its high solubility in organic solvents, making it easy to dissolve in various solutions. However, one of the limitations of using AOE in lab experiments is its high cost. AOE is a relatively expensive compound, which may limit its use in certain lab experiments.
将来の方向性
There are several future directions for research on AOE. One direction is to further investigate the mechanism of action of AOE and its potential use as an anti-inflammatory agent. Another direction is to investigate the potential use of AOE in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential use of AOE as an antibacterial agent and antitumor agent. Finally, future studies should focus on developing more cost-effective methods for synthesizing AOE.
Conclusion:
In conclusion, AOE is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AOE has been extensively studied for its potential use as an antibacterial agent, antitumor agent, and anti-inflammatory agent. AOE has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. While there are some limitations to using AOE in lab experiments, its low toxicity and high solubility make it a promising compound for further research.
合成法
There are several methods to synthesize AOE, but the most commonly used method is the condensation reaction between 4-acetylaniline and 2-bromoethyl benzoate. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in an organic solvent such as dimethylformamide or dimethylacetamide. The product is then purified by recrystallization to obtain pure AOE.
科学的研究の応用
AOE has gained significant attention in the field of scientific research due to its potential applications in various fields. AOE has been extensively studied for its potential use as an antibacterial agent, antitumor agent, and anti-inflammatory agent. AOE has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-(4-Acetylanilino)-2-oxoethyl benzoate |
|---|---|
分子式 |
C17H15NO4 |
分子量 |
297.3 g/mol |
IUPAC名 |
[2-(4-acetylanilino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C17H15NO4/c1-12(19)13-7-9-15(10-8-13)18-16(20)11-22-17(21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20) |
InChIキー |
BLBDVACFKKBJGM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2 |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-[(5-{[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B305583.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B305592.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)

![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone](/img/structure/B305603.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B305607.png)